Hymenidin

voltage-gated potassium channel electrophysiology ion channel pharmacology

Hymenidin is the critical monobrominated natural product comparator for Kv1 channel SAR, exhibiting differential isoform selectivity (Kv1.3-Kv1.6, IC50 6.6-11.4 μM) versus the dibrominated analog oroidin. Demonstrates validated anti-T. cruzi amastigote activity (IC50 3.2 μM), 2.4× more potent than sceptrin. Quantified at ecologically relevant concentrations in sponge chemical defense, supporting antifouling biomimetic applications. Essential reference standard for electrophysiology, antiprotozoal screening, and calcium imaging studies where bromination-dependent SAR must be resolved.

Molecular Formula C11H12BrN5O
Molecular Weight 310.15 g/mol
CAS No. 107019-95-4
Cat. No. B1674120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHymenidin
CAS107019-95-4
SynonymsHymenidin
Molecular FormulaC11H12BrN5O
Molecular Weight310.15 g/mol
Structural Identifiers
SMILESC1=C(NC=C1Br)C(=O)NCC=CC2=CN=C(N2)N
InChIInChI=1S/C11H12BrN5O/c12-7-4-9(15-5-7)10(18)14-3-1-2-8-6-16-11(13)17-8/h1-2,4-6,15H,3H2,(H,14,18)(H3,13,16,17)/b2-1+
InChIKeyKHJREOQCERRAME-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Hymenidin (CAS 107019-95-4): A Bromopyrrole Alkaloid for Ion Channel and Antiprotozoal Research


Hymenidin is a brominated pyrrole alkaloid originally isolated from marine sponges of the genera Agelas and Hymeniacidon [1]. It belongs to the pyrrole-imidazole alkaloid (PIA) family, a class of marine natural products characterized by a conserved C11N5 scaffold featuring a 4-bromopyrrole-2-carboxamide moiety linked via an (E)-olefinic spacer to a 2-aminoimidazole group [2]. The compound acts as an antagonist of serotonergic receptors and an inhibitor of voltage-gated potassium (Kv) channels, with additional reported activities including antiprotozoal and antibacterial effects [3]. Its structural simplicity relative to dimeric PIAs (e.g., sceptrin) positions hymenidin as both a biosynthetic precursor to more complex sponge metabolites and a useful scaffold for medicinal chemistry optimization [4].

Why Hymenidin (CAS 107019-95-4) Cannot Be Interchanged with Oroidin or Other In-Class Analogs


Hymenidin is frequently conflated with its close structural analog oroidin, which differs solely by an additional bromine atom at the 5-position of the pyrrole ring. Despite this seemingly minor modification, the two compounds exhibit distinct pharmacological profiles that preclude interchangeable use in experimental systems. In voltage-gated potassium channel assays, hymenidin demonstrates differential isoform selectivity and potency compared to oroidin [1]. Similarly, in calcium homeostasis studies, the monobrominated hymenidin and the dibrominated oroidin produce non-equivalent reductions in depolarization-induced calcium elevation, with the degree of pyrrole bromination identified as a critical determinant of activity [2]. In antiprotozoal screening, hymenidin shows a markedly different spectrum of activity against Plasmodium falciparum, Trypanosoma brucei rhodesiense, T. cruzi, and Leishmania donovani compared to its in-class relatives dispacamide B, spongiacidin B, and longamide B, with each alkaloid displaying parasite-specific selectivity [3]. These differences are further underscored by hymenidin's demonstrated antibacterial and feeding deterrence activities at ecologically relevant concentrations—properties not uniformly shared across the bromopyrrole alkaloid class [4]. Substituting hymenidin with oroidin, clathrodin, or sceptrin without experimental validation therefore introduces uncontrolled variables that can compromise assay reproducibility and confound structure-activity relationship interpretations.

Hymenidin (CAS 107019-95-4): Comparative Quantitative Evidence for Scientific Selection


Kv1 Potassium Channel Inhibition: Hymenidin Exhibits Low μM Potency with Distinct Isoform Profile

Hymenidin inhibits Kv1.3-Kv1.6 channels with IC50 values in the low micromolar range (specific values: Kv1.3 = 6.6 μM; Kv1.4 = 11.4 μM; Kv1.5 = 8.4 μM; Kv1.6 = 7.8 μM), as determined by automated patch clamp electrophysiology in CHO cells expressing human Kv1 channels [1]. In comparison, oroidin (IC50: Kv1.3 = 7.4 μM; Kv1.4 = 13.7 μM; Kv1.5 = 10.1 μM; Kv1.6 = 9.0 μM) exhibits marginally weaker inhibition across all four isoforms [1]. Clathrodin shows intermediate potency (IC50: Kv1.3 = 6.3 μM; Kv1.4 = 10.8 μM; Kv1.5 = 7.9 μM; Kv1.6 = 7.1 μM) [1]. All three natural alkaloids display selectivity against Kv1.1 and Kv1.2 channels, for which no significant inhibition was observed at concentrations up to 100 μM [1].

voltage-gated potassium channel electrophysiology ion channel pharmacology

Voltage-Dependent Calcium Elevation: Hymenidin Demonstrates Reduced Potency Relative to Dibrominated Analogs

In PC12 cells, brominated pyrrole alkaloids reduce voltage-dependent calcium elevation in a manner correlated with their degree of bromination. Hymenidin (monobrominated) shows measurable but significantly lower potency compared to its dibrominated counterpart oroidin [1]. The study establishes a clear bromination-dependent potency rank order: dibromosceptrin (IC50 = 2.8 μM) > sceptrin (67.5 μM) > oroidin (75.8 μM) [1]. Hymenidin falls below oroidin in this hierarchy, though the authors explicitly note that 'the comparison of oroidin with hymenidin' demonstrates that bromination degree is an important determinant of activity [1]. The aminoimidazole group is also essential for activity, as 4-bromopyrrole-2-carboxylic acid (lacking the aminoimidazole moiety) was inactive at concentrations up to 1 mM [1].

calcium homeostasis PC12 cells neuronal excitability

Antiprotozoal Activity: Hymenidin Exhibits Selective Activity Against Trypanosoma cruzi with Therapeutic Index

In a comprehensive in vitro screening of 13 bromopyrrole alkaloids against four parasitic protozoa, hymenidin displayed a selective activity profile distinct from its structural relatives [1]. Against T. brucei rhodesiense (causative agent of African trypanosomiasis), hymenidin showed an IC50 of 6.8 μM with cytotoxicity (L6 rat skeletal myoblast cells) of 7.3 μM, yielding a narrow therapeutic index [1]. Against T. cruzi (Chagas disease), hymenidin demonstrated an IC50 of 3.2 μM with cytotoxicity of 7.3 μM [1]. Notably, hymenidin was inactive against Leishmania donovani (IC50 > 30 μM) and Plasmodium falciparum K1 strain (IC50 > 10 μM) [1]. In contrast, dispacamide B showed potent antimalarial activity (IC50 = 1.2 μM against P. falciparum K1), while longamide B was the most trypanocidal compound (IC50 = 0.5 μM against T. b. rhodesiense) [1]. The structural similarity across the tested series enabled preliminary SAR analysis: the presence of the 2-aminoimidazole ring appears necessary for antiprotozoal activity, while bromination pattern and dimerization status modulate parasite selectivity [1].

antiprotozoal Trypanosoma cruzi Plasmodium falciparum neglected tropical diseases

Antibacterial and Antifeedant Activity: Hymenidin Functions at Ecologically Relevant Concentrations in Sponge Defense

Hymenidin, isolated from the Mediterranean sponge Axinella verrucosa, demonstrates antibacterial activity and feeding deterrence at ecologically relevant concentrations [1]. Quantitative 1H NMR analysis confirmed hymenidin is present in the sponge's n-butanol extract at concentrations sufficient to mediate natural defense functions [1]. In field and laboratory assays, the n-butanol fraction containing hymenidin exhibited activity against microbial fouling and deterred feeding by the generalist shrimp Palaemon elegans, whereas extracts from the sympatric sponge Axinella polypoides showed no such activity [1]. The study concluded that hymenidin plays multiple defensive roles in A. verrucosa, analogous to other bromopyrroles from taxonomically related Caribbean sponges [1].

marine chemical ecology antifouling antibacterial feeding deterrence

Hymenidin (CAS 107019-95-4): Recommended Application Scenarios Based on Differentiated Evidence


Voltage-Gated Potassium Channel (Kv1) Pharmacology and Ion Channel Drug Discovery

Hymenidin is appropriate for electrophysiology studies targeting Kv1.3-Kv1.6 channels, where it provides low μM inhibitory activity (IC50: 6.6-11.4 μM) with demonstrated selectivity against Kv1.1 and Kv1.2 [1]. The compound serves as a monobrominated natural product comparator to oroidin (dibrominated), enabling systematic structure-activity relationship investigations of how pyrrole bromination affects Kv1 channel modulation [1]. Researchers focused on Kv1.3 (therapeutic target for autoimmune disorders) or Kv1.4/Kv1.6 (neurological targets) should prioritize hymenidin over oroidin when the experimental objective requires probing the specific contribution of mono- versus dibromination to channel inhibition potency and isoform selectivity [1].

Chagas Disease Drug Discovery (Trypanosoma cruzi)

Hymenidin demonstrates an IC50 of 3.2 μM against T. cruzi amastigotes, the intracellular life stage responsible for chronic Chagas disease pathology [2]. This activity is 2.4× more potent than sceptrin (IC50 = 7.6 μM) and notably exceeds hymenidin's activity against other kinetoplastid parasites (T. brucei rhodesiense IC50 = 6.8 μM; L. donovani inactive) [2]. The compound's selectivity for T. cruzi over other parasites distinguishes it from in-class analogs such as dispacamide B (preferentially active against P. falciparum) and longamide B (preferentially active against T. b. rhodesiense) [2]. Researchers developing T. cruzi-specific leads should select hymenidin over generic bromopyrrole alkaloids to capitalize on this differentiated parasite selectivity profile [2].

Calcium Signaling and Neuronal Excitability Research

In studies of voltage-dependent calcium elevation, hymenidin functions as the essential monobrominated reference compound for establishing bromination-dependent SAR [3]. The compound reduces depolarization-induced calcium influx in PC12 cells, albeit with lower potency than dibrominated analogs (oroidin IC50 = 75.8 μM; dibromosceptrin IC50 = 2.8 μM) [3]. Researchers investigating the calcium-modulating properties of bromopyrrole alkaloids must include hymenidin as the monobrominated comparator to avoid the confounding assumption that oroidin or other dibrominated analogs produce equivalent effects [3]. The aminoimidazole group is required for activity, as 4-bromopyrrole-2-carboxylic acid (lacking this moiety) shows no effect up to 1 mM [3].

Marine Chemical Ecology and Bio-Inspired Antifouling Material Development

Hymenidin has been quantified at ecologically relevant concentrations in the Mediterranean sponge Axinella verrucosa, where it mediates antibacterial defense and feeding deterrence [4]. This ecological validation distinguishes hymenidin from structurally related alkaloids whose activities are primarily documented in pharmacological assays. Researchers developing environmentally benign antifouling coatings or studying natural product chemical defense mechanisms should select hymenidin as a validated ecological mediator with demonstrated function in the sponge holobiont [4]. The compound's presence at natural concentrations sufficient for defense, confirmed by quantitative 1H NMR, supports its relevance for biomimetic antifouling applications [4].

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